Cas no 905009-15-6 (methyl 2-(2-chloroacetamido)-4-(2-chlorophenyl)thiophene-3-carboxylate)

Methyl 2-(2-chloroacetamido)-4-(2-chlorophenyl)thiophene-3-carboxylate is a specialized thiophene-based compound featuring both chloroacetamido and chlorophenyl substituents, making it a valuable intermediate in organic synthesis. Its unique structure allows for further functionalization, particularly in pharmaceutical and agrochemical research, where thiophene derivatives are often explored for bioactive properties. The presence of reactive chloro and ester groups enhances its utility in cross-coupling reactions and nucleophilic substitutions. This compound is particularly advantageous for constructing complex heterocyclic frameworks due to its stability and well-defined reactivity profile. Suitable for controlled synthetic applications, it offers researchers a versatile building block for developing novel molecules with potential therapeutic or industrial relevance.
methyl 2-(2-chloroacetamido)-4-(2-chlorophenyl)thiophene-3-carboxylate structure
905009-15-6 structure
Product Name:methyl 2-(2-chloroacetamido)-4-(2-chlorophenyl)thiophene-3-carboxylate
CAS No:905009-15-6
MF:C14H11Cl2NO3S
MW:344.213040590286
MDL:MFCD02853978
CID:3111485
PubChem ID:25323351
Update Time:2025-10-29

methyl 2-(2-chloroacetamido)-4-(2-chlorophenyl)thiophene-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • methyl 2-[(chloroacetyl)amino]-4-(2-chlorophenyl)thiophene-3-carboxylate
    • methyl 2-(2-chloroacetamido)-4-(2-chlorophenyl)thiophene-3-carboxylate
    • 106-728-6
    • EN300-24590
    • methyl 2-[(2-chloroacetyl)amino]-4-(2-chlorophenyl)thiophene-3-carboxylate
    • Z199423634
    • 905009-15-6
    • G40858
    • AKOS030686441
    • FLB00915
    • methyl2-(2-chloroacetamido)-4-(2-chlorophenyl)thiophene-3-carboxylate
    • CS-0242189
    • MDL: MFCD02853978
    • Inchi: 1S/C14H11Cl2NO3S/c1-20-14(19)12-9(8-4-2-3-5-10(8)16)7-21-13(12)17-11(18)6-15/h2-5,7H,6H2,1H3,(H,17,18)
    • InChI Key: FDMNMCYYOMEILT-UHFFFAOYSA-N
    • SMILES: ClC1C=CC=CC=1C1=CSC(=C1C(=O)OC)NC(CCl)=O

Computed Properties

  • Exact Mass: 342.9836698Da
  • Monoisotopic Mass: 342.9836698Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 396
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 83.6Ų

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Additional information on methyl 2-(2-chloroacetamido)-4-(2-chlorophenyl)thiophene-3-carboxylate

Introduction to Methyl 2-(2-chloroacetamido)-4-(2-chlorophenyl)thiophene-3-carboxylate (CAS No. 905009-15-6)

Methyl 2-(2-chloroacetamido)-4-(2-chlorophenyl)thiophene-3-carboxylate, with the CAS number 905009-15-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the thiophene derivatives, a class of molecules known for their diverse biological activities and potential applications in drug development. The structural features of this molecule, particularly the presence of chloroacetamido and chlorophenyl substituents, contribute to its unique chemical properties and reactivity, making it a valuable intermediate in synthetic chemistry.

The thiophene core of Methyl 2-(2-chloroacetamido)-4-(2-chlorophenyl)thiophene-3-carboxylate plays a crucial role in its biological activity. Thiophenes are heterocyclic compounds that are widely found in natural products and have been extensively studied for their pharmacological properties. The introduction of electron-withdrawing groups such as chloroacetamido and chlorophenyl enhances the electrophilicity of the thiophene ring, facilitating various chemical transformations and interactions with biological targets. These modifications make the compound an attractive scaffold for designing novel therapeutic agents.

In recent years, there has been a growing interest in developing small-molecule inhibitors targeting specific enzymes and receptors involved in diseases such as cancer, inflammation, and neurodegenerative disorders. Methyl 2-(2-chloroacetamido)-4-(2-chlorophenyl)thiophene-3-carboxylate has been explored as a potential lead compound in this context. Its structural framework allows for selective binding to biological targets, which is essential for achieving high efficacy and minimal side effects. The chloroacetamido moiety, in particular, has been shown to interact with amine-rich regions of proteins, potentially modulating enzyme activity or receptor signaling.

The synthesis of Methyl 2-(2-chloroacetamido)-4-(2-chlorophenyl)thiophene-3-carboxylate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The process typically begins with the functionalization of a thiophene precursor, followed by the introduction of chloro substituents at specific positions. The subsequent step involves the attachment of the chloroacetamido group, which requires precise control over reaction conditions to avoid unwanted side products. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to enhance the efficiency of these transformations.

The chemical properties of Methyl 2-(2-chloroacetamido)-4-(2-chlorophenyl)thiophene-3-carboxylate make it a versatile building block for further derivatization. Researchers have utilized this compound to develop libraries of analogs with modified substituents to assess their biological activity. These studies have revealed that subtle changes in the molecular structure can significantly alter the pharmacokinetic and pharmacodynamic properties of the compounds. This underscores the importance of structural optimization in drug discovery.

The potential applications of Methyl 2-(2-chloroacetamido)-4-(2-chlorophenyl)thiophene-3-carboxylate extend beyond pharmaceuticals. Its unique chemical properties have also been explored in materials science, particularly in the development of organic semiconductors and optoelectronic materials. The thiophene core contributes to electron delocalization, making these compounds suitable for use in organic light-emitting diodes (OLEDs) and photovoltaic devices. Additionally, the presence of electron-withdrawing groups enhances charge transport properties, further broadening its utility in advanced material systems.

In conclusion, Methyl 2-(2-chloroacetamido)-4-(2-chlorophenyl)thiophene-3-carboxylate (CAS No. 905009-15-6) is a multifaceted compound with significant potential in both pharmaceutical and materials science applications. Its structural features enable selective interactions with biological targets, making it a valuable intermediate in drug development. The ongoing research into this compound highlights its importance as a scaffold for designing novel therapeutic agents and advanced materials. As our understanding of its properties continues to grow, new applications are likely to emerge, further solidifying its role as a key player in modern chemistry.

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